molecular formula C11H18N2O B3292146 N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine CAS No. 876717-71-4

N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine

Cat. No.: B3292146
CAS No.: 876717-71-4
M. Wt: 194.27 g/mol
InChI Key: LBDYCFOIJJYHTN-UHFFFAOYSA-N
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Description

N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine is an organic compound with the molecular formula C11H18N2O This compound is characterized by the presence of a methoxybenzyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine typically involves the reaction of 3-methoxybenzyl chloride with N-methyl-ethane-1,2-diamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 25-50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: N-(3-Methoxy-benzyl)-N-methyl-ethane-1,2-diamine.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxybenzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine : Similar structure but with a propane-1,3-diamine backbone.
  • N1-(3-Methoxy-benzyl)-N1-methyl-butane-1,4-diamine : Similar structure but with a butane-1,4-diamine backbone.

Uniqueness

N1-(3-Methoxy-benzyl)-N1-methyl-ethane-1,2-diamine is unique due to its specific ethane-1,2-diamine backbone, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N'-[(3-methoxyphenyl)methyl]-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(7-6-12)9-10-4-3-5-11(8-10)14-2/h3-5,8H,6-7,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDYCFOIJJYHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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